2,2,2-Trichloro-1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethanol 2,2,2-Trichloro-1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethanol
Brand Name: Vulcanchem
CAS No.: 1338495-04-7
VCID: VC2680156
InChI: InChI=1S/C8H11Cl3N2O/c1-3-13-5(2)6(4-12-13)7(14)8(9,10)11/h4,7,14H,3H2,1-2H3
SMILES: CCN1C(=C(C=N1)C(C(Cl)(Cl)Cl)O)C
Molecular Formula: C8H11Cl3N2O
Molecular Weight: 257.5 g/mol

2,2,2-Trichloro-1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethanol

CAS No.: 1338495-04-7

Cat. No.: VC2680156

Molecular Formula: C8H11Cl3N2O

Molecular Weight: 257.5 g/mol

* For research use only. Not for human or veterinary use.

2,2,2-Trichloro-1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethanol - 1338495-04-7

Specification

CAS No. 1338495-04-7
Molecular Formula C8H11Cl3N2O
Molecular Weight 257.5 g/mol
IUPAC Name 2,2,2-trichloro-1-(1-ethyl-5-methylpyrazol-4-yl)ethanol
Standard InChI InChI=1S/C8H11Cl3N2O/c1-3-13-5(2)6(4-12-13)7(14)8(9,10)11/h4,7,14H,3H2,1-2H3
Standard InChI Key JBFACOWCLFHDTF-UHFFFAOYSA-N
SMILES CCN1C(=C(C=N1)C(C(Cl)(Cl)Cl)O)C
Canonical SMILES CCN1C(=C(C=N1)C(C(Cl)(Cl)Cl)O)C

Introduction

Structural Characterization and Chemical Properties

2,2,2-Trichloro-1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethanol features a unique molecular architecture consisting of a pyrazole ring with ethyl and methyl substituents at specific positions, complemented by a trichloromethyl group and a hydroxyl functionality. The compound's complexity arises from this particular arrangement of functional groups, which influences its chemical behavior and potential applications in various research domains.

Basic Physical and Chemical Properties

The compound is characterized by the following fundamental properties:

Table 1: Physical and Chemical Properties

PropertyValue
CAS Number1338495-04-7
Molecular FormulaC8H11Cl3N2O
Molecular Weight257.54 g/mol
IUPAC Name2,2,2-trichloro-1-(1-ethyl-5-methylpyrazol-4-yl)ethanol

The molecular structure comprises several key elements: (1) a pyrazole heterocyclic core, (2) an ethyl group at the N-1 position, (3) a methyl group at the C-5 position, (4) a trichloromethyl moiety, and (5) a hydroxyl group . This unique combination of structural features contributes to the compound's distinct chemical profile and potential biological interactions.

Comparison with Structurally Related Compounds

2,2,2-Trichloro-1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethanol belongs to a family of structurally related compounds that share common features but differ in specific substitution patterns.

Structural Analogs

Table 4: Comparison of Structural Analogs

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)Key Structural Difference
2,2,2-Trichloro-1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethanol1338495-04-7C8H11Cl3N2O257.54Reference compound
2,2,2-Trichloro-1-(1-ethyl-1H-pyrazol-4-yl)ethanol1338495-16-1C7H9Cl3N2O243.51Lacks methyl group at C-5 position
2,2,2-Trichloro-1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethanol1338494-75-9C8H11Cl3N2O257.54Methyl group at C-3 instead of C-5 position

These compounds share core structural elements, particularly the trichloroethyl group, but differ in the substitution pattern on the pyrazole ring. These variations can significantly impact chemical properties, reactivity patterns, and potential biological activities. The positioning of the methyl group, in particular, may influence the electronic distribution within the pyrazole ring, potentially affecting its interaction with biological targets.

Structure-Activity Relationships

The subtle structural differences between these analogs provide valuable insights for structure-activity relationship studies. The presence or absence of methyl substituents at specific positions can substantially influence:

  • Binding affinity to biological targets

  • Metabolic stability

  • Chemical reactivity

  • Physicochemical properties

These differences make the compound family valuable for comparative studies aimed at optimizing biological activity or chemical properties for specific applications.

Future Research Directions

Current literature suggests several promising avenues for future research involving 2,2,2-Trichloro-1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethanol.

Pharmaceutical Development Opportunities

The compound's structural features suggest potential for pharmaceutical applications through:

  • Systematic evaluation of biological activities against various targets

  • Optimization of structure to enhance potency or selectivity

  • Investigation of structure-activity relationships through analog synthesis

  • Development of more selective and potent derivatives

Synthetic Methodology Enhancement

Opportunities exist to develop improved synthetic routes, focusing on:

  • More efficient and scalable synthesis protocols

  • Stereoselective synthetic approaches

  • Green chemistry adaptations to reduce environmental impact

  • Catalyst development for selective transformations

By addressing these research directions, scientists can expand the utility of this compound class in both academic and industrial settings.

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